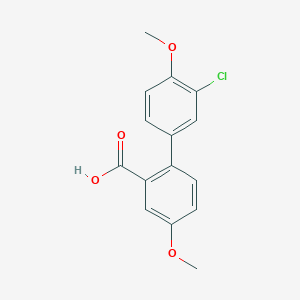
2-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid (also known as 2-CMPBA) is a phenolic compound that has been used in various scientific research applications due to its unique properties. It is a white, crystalline solid with a melting point of 170 °C. This compound has a wide range of applications in organic synthesis, biochemistry, and medicine. Its chemical structure is composed of a benzene ring with a methoxy group and a chloro group attached to the ring.
Scientific Research Applications
2-CMPBA has been used in various scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material in the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, 2-CMPBA has been used in the synthesis of polyurethanes, polyesters, polyamides, and polycarbonates.
Mechanism of Action
2-CMPBA is a phenolic compound, meaning that it has an aromatic ring with a hydroxyl group attached to it. The hydroxyl group is capable of forming hydrogen bonds with other molecules, which allows the compound to interact with other molecules and form complexes. This is the mechanism by which 2-CMPBA is able to catalyze reactions, as well as interact with other molecules in order to form polymers and other compounds.
Biochemical and Physiological Effects
2-CMPBA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been found to have anti-inflammatory and anti-tumor properties. 2-CMPBA has also been found to have antioxidant properties, which may be beneficial in reducing the risk of certain diseases.
Advantages and Limitations for Lab Experiments
2-CMPBA has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to obtain. It is also a relatively stable compound, and it is not prone to decomposition. Furthermore, it has a wide range of applications in organic synthesis, biochemistry, and medicine. However, 2-CMPBA also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. In addition, it is susceptible to oxidation and hydrolysis, which can limit its usefulness in certain experiments.
Future Directions
The future of 2-CMPBA is promising, as it has a wide range of potential applications. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new polymers and materials. In addition, it could be used to develop new catalysts for organic synthesis, as well as new biocatalysts for biochemistry and medicine. It could also be used to develop new methods for the synthesis of organic compounds, as well as new methods for the synthesis of polymers and materials. Finally, it could be used to develop new methods for the detection and analysis of organic compounds.
Synthesis Methods
2-CMPBA can be synthesized by a variety of methods. The most common method is the Claisen-Schmidt condensation reaction, which involves the reaction of benzaldehyde and 4-methoxybenzyl chloride in the presence of a base such as pyridine or sodium ethoxide. This reaction results in the formation of 2-CMPBA as the major product. Other methods for the synthesis of 2-CMPBA include the reaction of 4-methoxybenzaldehyde and 3-chloro-4-methoxybenzyl chloride in the presence of a base, the reaction of 4-methoxybenzyl alcohol and 3-chloro-4-methoxybenzoyl chloride, and the reaction of 4-methoxybenzaldehyde and 3-chloro-4-methoxybenzyl bromide.
properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-10-4-5-11(12(8-10)15(17)18)9-3-6-14(20-2)13(16)7-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJDSRMOWPZKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681275 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1184038-35-4 |
Source


|
| Record name | 3'-Chloro-4,4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














